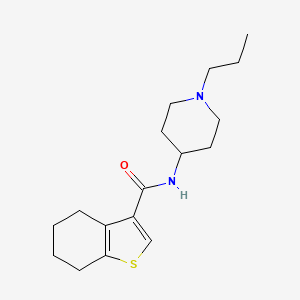

N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For example, derivatives of tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a series of reactions starting from simpler precursors such as cyanoacetamide and dithiane derivatives, followed by cyclization and functionalization steps (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, azomethine derivatives of this class of compounds can be synthesized by reacting aromatic aldehydes with amino precursors in ethanol, indicating the versatility of synthetic routes available for such complex molecules (Чиряпкин, Kodonidi, Chiriapkin, Kodonidi, & Larsky, 2021).

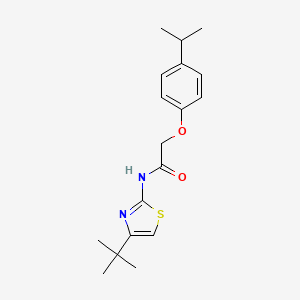

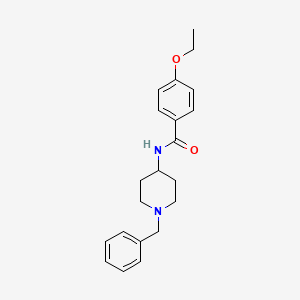

Molecular Structure Analysis

The molecular structure of compounds like N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is characterized by the presence of heterocyclic rings, such as piperidine and benzothiophene, which are essential for their biological activity. Structural analyses, including spectroscopic methods like IR, NMR, and Mass spectrometry, play a crucial role in confirming the identity and purity of these compounds. For instance, the synthesis and structural elucidation of related compounds have been demonstrated through comprehensive spectroscopic analysis (Pouramiri, Kermani, & Khaleghi, 2017).

Aplicaciones Científicas De Investigación

Antipsychotic Agents

Heterocyclic carboxamides, including analogs structurally related to N-(1-propyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were tested in vitro for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize apomorphine-induced responses in mice. Among them, two derivatives showed potent in vivo activities comparable to the reference compound, indicating their potential utility as backup compounds for further evaluation as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Antagonist for CB1 Cannabinoid Receptor

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. This compound, through a comprehensive conformational analysis and molecular interaction studies, has been found to significantly interact with the CB1 receptor. These findings contribute to the understanding of the structural requirements for the binding interaction with the CB1 receptor, proposing that specific conformers possess the proper spatial orientation and electrostatic character to bind to the CB1 receptor. This research underscores the compound's role in exploring the CB1 receptor's functionality and its potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Silent 5-HT1A Receptor Antagonist

WAY-100635, a compound bearing resemblance to the core structure of interest, acts as a potent and selective silent antagonist of the 5-HT1A receptor. It exhibits high affinity and selectivity towards the 5-HT1A receptor, demonstrating significant potential in studies of 5-HT1A receptor function. This antagonist has been used in various behavioral models, providing insights into the receptor's role in neurological processes (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).

Anti-HIV-1 Activity

Research into piperidine-4-carboxamide derivatives, closely related to the chemical structure , has led to the discovery of compounds with potent anti-HIV-1 activity. By modifying the piperidine-4-carboxamide structure to enhance metabolic stability and inhibit HIV-1 envelope-mediated membrane fusion, researchers have identified compounds with significant potential for treating HIV-1 infections. One such compound, TAK-220, has demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, highlighting its potential as a clinical candidate for further development (Imamura, Ichikawa, Nishikawa, Kanzaki, Takashima, Niwa, Iizawa, Baba, & Sugihara, 2006).

Propiedades

IUPAC Name |

N-(1-propylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2OS/c1-2-9-19-10-7-13(8-11-19)18-17(20)15-12-21-16-6-4-3-5-14(15)16/h12-13H,2-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLAXEJVIZWAKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

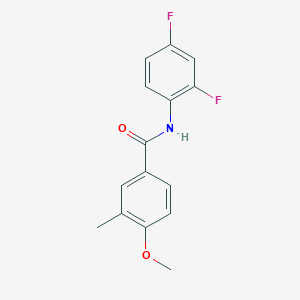

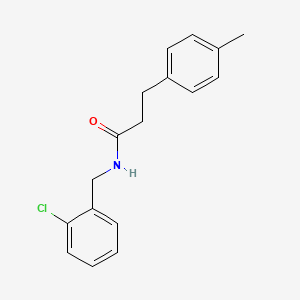

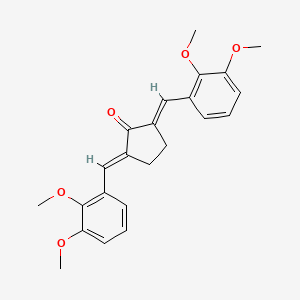

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide](/img/structure/B4630935.png)

![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)

![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)

![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)

![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)

![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)